molecular formula C17H15F6N3O2 B12505505 3-{[3,5-Bis(trifluoromethyl)phenyl]amino}-4-[(pyrrolidin-2-ylmethyl)amino]cyclobut-3-ene-1,2-dione

3-{[3,5-Bis(trifluoromethyl)phenyl]amino}-4-[(pyrrolidin-2-ylmethyl)amino]cyclobut-3-ene-1,2-dione

Cat. No.: B12505505
M. Wt: 407.31 g/mol
InChI Key: UGWHNGHXJQANLX-UHFFFAOYSA-N
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Description

3-{[3,5-Bis(trifluoromethyl)phenyl]amino}-4-[(pyrrolidin-2-ylmethyl)amino]cyclobut-3-ene-1,2-dione is a complex organic compound characterized by its unique structure, which includes a cyclobutene-1,2-dione core substituted with trifluoromethyl groups and pyrrolidin-2-ylmethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[3,5-Bis(trifluoromethyl)phenyl]amino}-4-[(pyrrolidin-2-ylmethyl)amino]cyclobut-3-ene-1,2-dione typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the reaction of 3,5-bis(trifluoromethyl)aniline with a suitable cyclobutene-1,2-dione derivative under controlled conditions. The reaction is often carried out in the presence of a base, such as triethylamine, and a solvent, such as dichloromethane, at low temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance production rates and ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions

3-{[3,5-Bis(trifluoromethyl)phenyl]amino}-4-[(pyrrolidin-2-ylmethyl)amino]cyclobut-3-ene-1,2-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism of action of 3-{[3,5-Bis(trifluoromethyl)phenyl]amino}-4-[(pyrrolidin-2-ylmethyl)amino]cyclobut-3-ene-1,2-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3-{[3,5-Bis(trifluoromethyl)phenyl]amino}-4-[(pyrrolidin-2-ylmethyl)amino]cyclobut-3-ene-1,2-dione lies in its specific substitution pattern and the presence of trifluoromethyl groups, which impart distinct chemical and biological properties. These features make it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C17H15F6N3O2

Molecular Weight

407.31 g/mol

IUPAC Name

3-[3,5-bis(trifluoromethyl)anilino]-4-(pyrrolidin-2-ylmethylamino)cyclobut-3-ene-1,2-dione

InChI

InChI=1S/C17H15F6N3O2/c18-16(19,20)8-4-9(17(21,22)23)6-11(5-8)26-13-12(14(27)15(13)28)25-7-10-2-1-3-24-10/h4-6,10,24-26H,1-3,7H2

InChI Key

UGWHNGHXJQANLX-UHFFFAOYSA-N

Canonical SMILES

C1CC(NC1)CNC2=C(C(=O)C2=O)NC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F

Origin of Product

United States

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